molecular formula C14H13NO5S2 B12112248 [(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12112248
M. Wt: 339.4 g/mol
InChI Key: VTUUIQIIKSGVKF-WDZFZDKYSA-N
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Description

[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-3-acetic acid (RAA) derivative synthesized via Knoevenagel condensation. Rhodanine derivatives have been studied since 1908 for their diverse biological activities, including antimycobacterial, antifungal, pesticidal, and antineoplastic properties . The target compound features a 3-ethoxy-4-hydroxybenzylidene substituent on the rhodanine core, distinguishing it from other analogs. This structural motif influences its physicochemical properties and biological interactions, making it a candidate for therapeutic development.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions would also require experimental investigation.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties : Studies have indicated that thiazolidinediones possess antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Research has shown that compounds similar to [(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The thiazolidinedione scaffold has been associated with various antimicrobial activities, making it a candidate for further exploration in antibiotic development .
  • Anticancer Potential : Thiazolidinediones have been investigated for their potential anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Case Studies

Several case studies have documented the applications of thiazolidinedione derivatives in clinical settings:

  • Diabetes Management : Thiazolidinediones are commonly used in diabetes management due to their insulin-sensitizing effects. Research on similar compounds has shown promise in improving glycemic control and reducing insulin resistance .
  • Cardiovascular Health : Some studies have explored the cardiovascular benefits of thiazolidinediones, particularly their ability to reduce inflammation and improve lipid profiles in diabetic patients .

Mechanism of Action

The exact mechanism by which [(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exerts its effects remains to be elucidated. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of RAA derivatives are highly dependent on substituents at the 5-benzylidene position. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituent(s) Molecular Formula Key Activities Notable Data
Target Compound 3-ethoxy-4-hydroxybenzylidene C₁₄H₁₃NO₅S₂ Under investigation (potential broad-spectrum) Synthesis via Knoevenagel condensation; IR: C=O (1622 cm⁻¹), C=S (1299 cm⁻¹), OH (3330 cm⁻¹)
Compound 3d 4-hydroxy-3-methoxybenzylidene C₁₇H₁₈N₂O₅S₂ Aldose reductase inhibition (diabetic complications) Yield: 84.5%; m.p. 217–219°C; IR: C=O (1704 cm⁻¹, COOH)
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)...] 2,3-dibromo-5-ethoxy-4-hydroxybenzyl C₁₄H₁₃Br₂NO₅S₂ Anti-Xanthomonas oryzae (bacterial leaf blight) Docking binding energy: -5.7 kcal/mol; targets Beta sliding clamp protein
Compound 2 1-benzyl-5-bromo-2-oxoindol-3-ylidene C₂₀H₁₄BrN₂O₃S₂ Antimycobacterial (M. tuberculosis) MD simulations (GROMACS/CHARMM-GUI); antimicrobial efficacy
Rhodanine-furan conjugate 5-(4-chlorophenyl)-2-furyl C₁₆H₁₀ClNO₃S₂ Antitumor (angiogenesis inhibition) IC₅₀: 7.0–20.3 µM (A549, PC-3, HepG2 cell lines)

Physicochemical Properties

  • Stability : Brominated derivatives (e.g., [(5R)-5-(2,3-dibromo...)]) show increased steric hindrance and metabolic stability, whereas furan conjugates may face oxidative degradation.

Biological Activity

[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article explores its pharmacological properties, including its potential as an aldose reductase inhibitor, anticancer agent, and antibacterial compound.

Chemical Structure and Properties

The molecular formula of the compound is C12H11NO3S2C_{12}H_{11}NO_3S_2, with a molar mass of 281.35 g/mol. Its structure features a thiazolidine ring, which is integral to its biological activity.

PropertyValue
Molecular FormulaC12H11NO3S2C_{12}H_{11}NO_3S_2
Molar Mass281.35 g/mol
CAS Number6322-57-2
Storage ConditionsRoom temperature
Hazard ClassIrritant

Aldose Reductase Inhibition

Recent studies have highlighted the compound's potent inhibitory action against aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro assays demonstrated submicromolar IC50 values, indicating strong inhibition capabilities. The compound was found to be more effective than the clinically used inhibitor epalrestat, suggesting potential therapeutic applications in managing diabetic complications .

Key Findings:

  • IC50 Values: The compound exhibited IC50 values significantly lower than those of epalrestat.
  • Molecular Interactions: Docking studies revealed critical interactions with amino acids in the active site of ALR2, including His110 and Trp111, which contribute to its high binding affinity .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Studies indicated that this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It demonstrated selective cytotoxicity against several cancer cell lines, including HeLa and K562 cells, with IC50 values comparable to or better than standard chemotherapeutic agents like cisplatin .

Anticancer Activity Summary:

Cell LineIC50 (μM)Comparison to Cisplatin
HeLa8.9 - 15.1Comparable
K5628.5 - 14.9Comparable
MDA-MB-36112.7 - 25.6Higher

Antibacterial Properties

The compound has also shown promising antibacterial activity against various strains of bacteria. Its effectiveness was comparable to commonly used antibiotics such as oxacillin. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

  • Aldose Reductase Inhibition Study:
    A study compared the inhibitory effects of several thiazolidinone derivatives on ALR2, with this compound emerging as one of the most potent inhibitors identified.
  • Cytotoxicity Evaluation:
    In a series of experiments assessing anticancer efficacy, this compound was tested on multiple cell lines where it exhibited significant cytotoxic effects and induced apoptosis through various signaling pathways.

Q & A

Q. How can researchers optimize the synthesis of [(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid to improve yield and purity?

Basic Research Question
The synthesis involves multi-step reactions, including condensation of thiazolidinone precursors with substituted aldehydes and functionalization of the acetic acid side chain. Key optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) for condensation steps to enhance reaction efficiency, and ethanol for recrystallization to improve purity .
  • Temperature Control : Maintain reflux conditions (~80°C) during cyclization steps to prevent side reactions .
  • Catalysts : Piperidine or sodium hydroxide can accelerate Schiff base formation in the benzylidene moiety .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures removes unreacted starting materials .

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ (anti-inflammatory) or DNA gyrase (antimicrobial) .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction pathway predictions .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize in vitro testing .

Q. How can contradictions in biological data across studies be resolved?

Advanced Research Question
Common discrepancies arise from assay variability or impurity:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays and use identical cell lines/passage numbers .
  • Purity Validation : Re-test compounds with ≥98% HPLC purity to eliminate confounding effects from byproducts .
  • Dose-Response Curves : Perform 8-point dilutions to ensure accurate IC50_{50} calculations .

Q. What strategies are recommended for scaling up synthesis for in vivo studies?

Advanced Research Question

  • Continuous Flow Reactors : Improve reproducibility and yield for multi-gram synthesis .
  • Automated Purification : Flash chromatography systems reduce manual errors during scale-up .
  • Toxicology Profiling : Conduct acute toxicity assays in rodents (LD50_{50}) before efficacy studies .

Properties

Molecular Formula

C14H13NO5S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H13NO5S2/c1-2-20-10-5-8(3-4-9(10)16)6-11-13(19)15(7-12(17)18)14(21)22-11/h3-6,16H,2,7H2,1H3,(H,17,18)/b11-6-

InChI Key

VTUUIQIIKSGVKF-WDZFZDKYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O

Origin of Product

United States

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